molecular formula C15H21NO3S B562728 Ethyl [2-Diethylaminocarbonylthio)]phenylacetate CAS No. 1076198-03-2

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate

Cat. No.: B562728
CAS No.: 1076198-03-2
M. Wt: 295.397
InChI Key: ZTBIUUPNUDSSBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate involves its interaction with specific molecular targets and pathways. The diethylaminocarbonylthio group is known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate can be compared with other similar compounds, such as:

This compound stands out due to its specific structural features and versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[2-(diethylcarbamoylsulfanyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-10-8-7-9-12(13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBIUUPNUDSSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC1=CC=CC=C1CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652574
Record name Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-03-2
Record name Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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